Benazolin-ethyl

Description

Properties

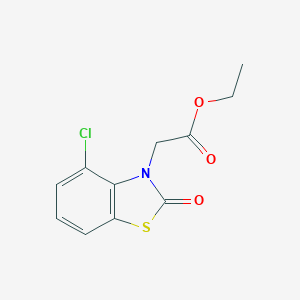

IUPAC Name |

ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c1-2-16-9(14)6-13-10-7(12)4-3-5-8(10)17-11(13)15/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRCEBAZAUAUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=CC=C2Cl)SC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041621 | |

| Record name | Benazolin-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25059-80-7 | |

| Record name | Benazolin-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25059-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazolin-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025059807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazolin-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-chloro-2-oxo-2H-benzothiazole-3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENAZOLIN-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN7P8Y6GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Production of Benazolin-Ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and production of benazolin-ethyl, a selective, post-emergence herbicide. The document details the primary synthesis routes, experimental protocols, and key chemical data, intended to serve as a valuable resource for professionals in the fields of chemistry and drug development.

Introduction

This compound, with the IUPAC name ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate, is the ethyl ester of the herbicide benazolin.[1][2][3][4] It functions as a synthetic auxin, a type of plant growth regulator, and is effective for the control of various annual broad-leaved weeds in crops such as wheat and oilseed rape.[1][2][3][5] This guide focuses on the chemical synthesis of this compound, exploring the underlying reactions, necessary conditions, and methodologies for its production.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, characterization, and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25059-80-7 | [1] |

| Molecular Formula | C₁₁H₁₀ClNO₃S | [1][4][5][6][7] |

| Molecular Weight | 271.72 g/mol | [1][5][6] |

| Melting Point | 79 °C | [8] |

| Boiling Point | 408.1 ± 55.0 °C (Predicted) | [8] |

| Vapor Pressure | 7.16E-07 mmHg at 25°C | [8] |

| XLogP3 | 2.8 | [1] |

Table 2: Spectroscopic and Analytical Data for this compound

| Data Type | Key Information | Reference |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak: m/z = 271. Major Fragments: m/z = 198, 170, 134, 108. | [2][9] |

| ¹³C NMR | Spectra available in public databases. | [1] |

| IR Spectra | Vapor phase IR spectra available in public databases. | [1] |

| Kovats Retention Index | 2049.2, 2068.4 (semi-standard non-polar) | [1] |

| Collision Cross Section | 165.4 Ų ([M+Na]⁺) | [1] |

Chemical Synthesis Pathways

The commercial synthesis of this compound is typically achieved through a two-step process: the preparation of the intermediate, benazolin acid (4-chloro-2-oxo-3(2H)-benzothiazoleacetic acid), followed by its esterification with ethanol.[9] However, a more direct, one-pot synthesis is also widely reported.

Primary Synthesis Route: N-Alkylation of 4-Chlorobenzothiazol-2(3H)-one

This route involves the direct N-alkylation of 4-chlorobenzothiazol-2(3H)-one with an ethyl haloacetate, typically ethyl chloroacetate, in the presence of a base and a catalyst.

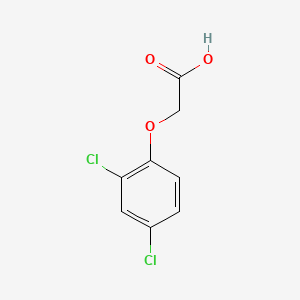

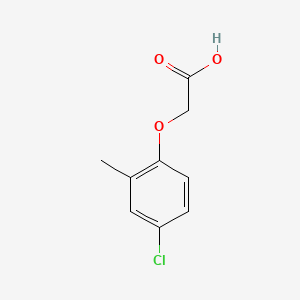

Caption: Primary synthesis pathway for this compound.

Alternative Synthesis Routes

Alternative methods for producing this compound and its precursors have also been described, offering different starting materials and reaction conditions.

-

From 2-Amino-4-chlorobenzoic Acid: This multi-step process begins with the cyclization of 2-amino-4-chlorobenzoic acid with carbon disulfide to form 4-chloro-2-mercaptobenzothiazole. This intermediate is then oxidized to 4-chloro-2-oxybenzothiazole, which is subsequently condensed with ethyl chloroacetate to yield the final product.[6]

-

From 4-Chloro-2-hydroxybenzothiazole: This route involves the reaction of 4-chloro-2-hydroxybenzothiazole with chloroacetyl chloride to produce 4-chloro-2-chloroacetoxybenzothiazole. This is followed by an ester exchange reaction with a sodium ethoxide solution in ethanol to give this compound.[6]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its key precursor.

Synthesis of this compound from 4-Chlorobenzothiazol-2(3H)-one

This protocol is adapted from a published crystal structure report.

Materials:

-

4-Chlorobenzothiazol-2(3H)-one (10.7 g, 57.5 mmol)

-

Ethyl chloroacetate (4.3 g, 50 mmol)

-

Potassium carbonate (2.72 g, 20 mmol)

-

Potassium iodide (0.63 g, 3 mmol)

-

Butyl acetate (200 ml)

-

Anhydrous ethanol (approx. 40 ml)

-

Water

Procedure:

-

To a solution of potassium carbonate in butyl acetate (200 ml), add 4-chlorobenzothiazol-2(3H)-one (10.7 g), ethyl chloroacetate (4.3 g), and potassium iodide (0.63 g).

-

Heat the reaction mixture to 80 °C (353 K) and stir for 8 hours.

-

Cool the mixture to room temperature.

-

Add water (150 ml) to dissolve the product and any inorganic salts.

-

Separate the aqueous phase and extract it three times with butyl acetate.

-

Combine all organic phases and remove the solvent via vacuum distillation at 80 °C (353 K).

-

To the residual product, add approximately 40 ml of anhydrous ethanol and heat until a homogeneous phase is achieved.

-

Cool the solution to precipitate the product.

-

Crystals suitable for analysis can be obtained by slow evaporation of the solvent at room temperature over approximately 15 days.

Caption: Experimental workflow for this compound synthesis.

Synthesis of the Precursor: 4-Chloro-2-hydroxybenzothiazole

This protocol is based on a patented process.

Materials:

-

2-Amino-4-chlorobenzothiazole hydrohalide

-

Halogenated aliphatic hydrocarbon solvent (e.g., ethylene dichloride)

-

Reagents for diazotization (e.g., sodium nitrite, acid)

-

Water

Procedure:

-

Conduct the diazotization of 2-amino-4-chlorobenzothiazole hydrohalide in the presence of a halogenated aliphatic hydrocarbon solvent.

-

The specific conditions for diazotization (temperature, reagent addition) should be carefully controlled.

-

Following the diazotization, hydrolyze the resulting product to yield 4-chloro-2-hydroxybenzothiazole.

-

The product can then be isolated and purified for use in the subsequent synthesis of this compound.

Mode of Action: A Brief Overview

As a synthetic auxin, this compound mimics the effects of the natural plant hormone indole-3-acetic acid (IAA), but at much higher concentrations. This leads to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broad-leaved weeds. The signaling pathway for auxins is complex, involving perception by specific receptor proteins, downstream signaling cascades that alter gene expression, and subsequent changes in cell division, expansion, and differentiation.

Caption: Simplified overview of the auxin herbicide mode of action.

Conclusion

The synthesis of this compound is a well-established process in industrial and research chemistry. The primary route via N-alkylation of 4-chlorobenzothiazol-2(3H)-one offers a direct and efficient method for its production. The availability of detailed experimental protocols and analytical data facilitates its synthesis and characterization. This guide provides a foundational resource for researchers and professionals, enabling a deeper understanding of the chemical production of this important herbicide. Further research may focus on the optimization of reaction conditions to improve yields and minimize environmental impact.

References

- 1. This compound | C11H10ClNO3S | CID 3034351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. nbinno.com [nbinno.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. GSRS [precision.fda.gov]

- 6. 4-Chloro-2-oxo-benzothiazoleacetic Acid Ethyl Ester | CAS 74209-34-4 | Properties, Applications & Safety Data | Reliable Chinese Supplier [quinoline-thiophene.com]

- 7. PubChemLite - this compound (C11H10ClNO3S) [pubchemlite.lcsb.uni.lu]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

Physicochemical Properties of Benazolin-Ethyl for Environmental Modeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of benazolin-ethyl, a post-emergence herbicide. Understanding these properties is crucial for developing accurate environmental fate and transport models, which are essential for assessing the potential environmental impact of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and visualizes the primary environmental transformation pathway.

Introduction to this compound

This compound is the ethyl ester of the herbicide benazolin and is used to control annual broad-leaved weeds in various crops[1][2]. It functions as a synthetic auxin, a type of plant growth regulator[1]. For environmental modeling purposes, it is critical to understand that this compound is a proherbicide; it rapidly hydrolyzes in the environment to its active form, benazolin[3]. This rapid transformation is a key factor in its environmental fate.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound relevant to environmental modeling.

Table 1: Identification and General Properties

| Property | Value | Source |

| IUPAC Name | ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | PubChem |

| CAS Number | 25059-80-7 | PubChem |

| Molecular Formula | C₁₁H₁₀ClNO₃S | PubChem |

| Molecular Weight | 271.72 g/mol | PubChem |

| Physical State | Colorless crystals | AERU |

Table 2: Environmental Fate and Transport Parameters

| Property | Value | Temperature (°C) | Source |

| Vapor Pressure | 0.37 mPa | 20 | AERU |

| Water Solubility | Insoluble in water; soluble in organic solvents | Not Specified | Various |

| Log P (Octanol-Water Partition Coefficient) | 2.8 | Not Specified | PubChem |

| Soil Organic Carbon Partition Coefficient (Koc) | Data not available for this compound. See note below. | - | - |

| Hydrolysis Half-life (DT₅₀) | Stable at pH 4-7; 7.6 days at pH 9 | 25 | AERU |

| Aqueous Photolysis Half-life (DT₅₀) | Data not readily available. See Section 3.6. | - | - |

| Soil Half-life (DT₅₀) | 4.62 days | Not Specified | J. Chrom. Sci. |

Experimental Protocols

The determination of the physicochemical properties listed above is guided by internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data consistency and reliability for regulatory and scientific purposes.

Vapor Pressure (OECD Guideline 104)

The vapor pressure of a substance is a measure of its volatility.

Methodology:

-

Principle: The vapor pressure is determined by measuring the pressure of the saturated vapor in equilibrium with the substance.

-

Apparatus: Common methods include the dynamic method (isoteniscope), the static method, or the effusion method (Knudsen cell).

-

Procedure (Isoteniscope Method):

-

A sample of the substance is placed in the isoteniscope bulb.

-

The apparatus is evacuated and the sample is degassed by gentle heating and cooling.

-

The isoteniscope is heated to the desired temperature in a controlled temperature bath.

-

The pressure of an inert gas is adjusted until it balances the vapor pressure of the sample.

-

The external pressure is measured with a manometer.

-

-

Data Analysis: The vapor pressure is recorded at various temperatures to establish a vapor pressure curve.

Water Solubility (OECD Guideline 105)

Water solubility is a critical parameter for determining the environmental distribution of a chemical.

Methodology:

-

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after equilibration.

-

Apparatus: A thermostatically controlled shaker or stirrer, and an analytical instrument to quantify the substance in solution (e.g., HPLC, GC).

-

Procedure (Flask Method):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The solution is centrifuged or filtered to remove undissolved substance.

-

The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method.

-

-

Data Analysis: The average of at least three replicate determinations is reported as the water solubility at the specified temperature.

Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 117)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in assessing bioaccumulation potential.

Methodology:

-

Principle: The substance is partitioned between n-octanol and water, and the concentration in each phase is measured at equilibrium.

-

Apparatus: A shaker, centrifuge, and an analytical instrument to quantify the substance in both phases.

-

Procedure (Shake Flask Method - OECD 107):

-

A solution of the test substance in either n-octanol or water is prepared.

-

The solution is mixed with the other solvent in a separatory funnel.

-

The funnel is shaken until equilibrium is achieved.

-

The two phases are separated by centrifugation.

-

The concentration of the substance in both the n-octanol and water phases is determined.

-

-

Data Analysis: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log P. The HPLC method (OECD 117) can also be used, which correlates the retention time of the substance on a reverse-phase column with the log P of known reference compounds.

Soil Sorption Coefficient (Koc) (OECD Guideline 106)

The soil sorption coefficient, normalized to organic carbon content (Koc), indicates the tendency of a chemical to bind to soil particles.

Methodology:

-

Principle: The adsorption and desorption of the substance are measured in a soil-water system using a batch equilibrium method[4][5][6][7].

-

Apparatus: A shaker, centrifuge, and an analytical instrument for quantification.

-

Procedure:

-

Aqueous solutions of the test substance at various concentrations are prepared.

-

Known amounts of soil are added to the solutions.

-

The mixtures are agitated for a defined period to reach equilibrium.

-

The soil and aqueous phases are separated by centrifugation.

-

The concentration of the substance in the aqueous phase is measured.

-

The amount of substance adsorbed to the soil is calculated by difference.

-

-

Data Analysis: The soil-water partition coefficient (Kd) is calculated for each concentration. The Koc is then determined by dividing the Kd by the fraction of organic carbon in the soil.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic degradation of a substance in water at different pH values.

Methodology:

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and kept at a constant temperature in the dark.

-

Apparatus: pH meter, temperature-controlled incubator, and an analytical instrument.

-

Procedure:

-

Sterile buffer solutions are prepared.

-

The test substance is added to the buffer solutions.

-

Samples are taken at various time intervals.

-

The concentration of the remaining test substance is determined.

-

-

Data Analysis: The degradation rate constant and the half-life (DT₅₀) are calculated for each pH.

Phototransformation in Water (Direct Photolysis) (OECD Guideline 316)

This guideline is used to determine the rate of photodegradation of a chemical in water when exposed to sunlight[8][9][10][11][12].

Methodology:

-

Principle: An aqueous solution of the test substance is irradiated with light that simulates natural sunlight[9][11]. The rate of disappearance of the substance is measured.

-

Apparatus: A light source (e.g., xenon arc lamp with filters), reaction vessels made of quartz or other light-transparent material, and an analytical instrument.

-

Procedure:

-

A solution of the test substance in purified, buffered water is prepared.

-

The solution is placed in the reaction vessels and exposed to the light source at a constant temperature.

-

Dark control samples are run in parallel to account for non-photolytic degradation.

-

Samples are taken at various time intervals and the concentration of the test substance is determined.

-

-

Data Analysis: The photodegradation rate constant and the half-life (DT₅₀) are calculated.

Environmental Fate and Transport

The primary environmental fate process for this compound is its rapid hydrolysis to benazolin. This transformation is a critical first step in its overall environmental degradation pathway.

The following diagram illustrates a general experimental workflow for determining the soil sorption coefficient (Koc) of a pesticide like this compound, based on the OECD 106 guideline.

Conclusion

The physicochemical properties of this compound, particularly its rapid hydrolysis to benazolin, are fundamental to understanding its behavior in the environment. While many key parameters have been experimentally determined and can be reliably used in environmental models, further research to determine the soil sorption coefficient and photolysis half-life of the parent compound, this compound, would enhance the accuracy of these models. The standardized OECD protocols provide a robust framework for generating high-quality data for environmental risk assessment.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound | C11H10ClNO3S | CID 3034351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 5. oecd.org [oecd.org]

- 6. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 7. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 8. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 9. fera.co.uk [fera.co.uk]

- 10. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

The Degradation Trajectory of Benazolin-Ethyl: An In-depth Technical Guide for Researchers

An examination of the environmental fate of the herbicide benazolin-ethyl reveals a multi-faceted degradation process in soil and water systems, driven by a combination of microbial and abiotic factors. This technical guide synthesizes available data on its degradation pathways, kinetics, and the experimental methodologies used for its study, providing a comprehensive resource for researchers, scientists, and professionals in drug development and environmental science.

This compound, a post-emergence herbicide, undergoes transformation in the environment, leading to a series of degradation products. The primary and most rapid step in its degradation is the hydrolysis of the ethyl ester group, forming its more stable and biologically active metabolite, benazolin (4-chloro-2-oxo-3(2H)-benzothiazole acetic acid). This initial conversion is swift, with a reported half-life of approximately 1 to 3 days. The subsequent degradation of benazolin is a slower process, with half-lives ranging from 14 to 100 days.[1][2]

Degradation in Soil Systems

In terrestrial environments, the dissipation of this compound is primarily a biologically mediated process. However, abiotic factors such as soil pH and organic matter content significantly influence its persistence and mobility.

Microbial Degradation Pathway

Microbial activity is the main driver of this compound degradation in soil. The initial hydrolysis to benazolin is followed by further breakdown of the molecule. A key identified pathway involves a strain of Methyloversatilis sp., which utilizes this compound as a sole carbon source. This bacterium cleaves the ester bond to form benazolin, which is then subjected to demethylation, leading to the formation of 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one and methanol. The final identified metabolite in this pathway is 2-chloro-6-(methyleneamino)benzenethiol.[3]

Factors Influencing Soil Degradation

The rate of this compound degradation in soil is highly variable and dependent on soil properties and environmental conditions. Field studies have reported half-lives (DT50) for this compound in soil ranging from 4.62 days to 26.3 days.[4] One study conducted in different locations in China found DT50 values of 14.3 days in a soil with lower organic matter and higher pH, and 26.3 days in a soil with higher organic matter and lower pH.[4] This suggests a complex interplay of factors, where higher organic matter may increase sorption and retention, potentially slowing down degradation.[2]

| Parameter | Hubei, China | Hebei, China | Sichuan, China |

| Soil Type | Not specified | Not specified | Not specified |

| Organic Matter (%) | 3.1 | 1.8 | Not specified |

| pH | 6.5 | 8.1 | Not specified |

| This compound DT50 (days) | 26.3 | 14.3 | 4.62 |

Degradation in Aquatic Systems

In water, the degradation of this compound is influenced by hydrolysis, photolysis, and microbial activity. While it is considered not persistent in soil, it may be more persistent in water.[5]

Hydrolysis

Microbial Degradation

Microorganisms in water and sediment play a crucial role in the degradation of this compound. The pathway identified in activated sludge, involving hydrolysis to benazolin and subsequent breakdown, is likely to be a relevant process in contaminated water bodies.[3] The rate and extent of microbial degradation will depend on the microbial population present, nutrient availability, and other environmental factors.

Photodegradation

Photodegradation, or the breakdown of a molecule by light, is another potential degradation route for this compound in surface waters. Specific studies on the photolytic pathway and quantum yield of this compound are not extensively documented in the available literature. However, for many herbicides, photolysis can be a significant dissipation mechanism, leading to the formation of various photoproducts.

Experimental Protocols

Standardized methods are crucial for studying the environmental fate of pesticides. The following outlines general experimental protocols based on OECD guidelines and methodologies reported in the literature for assessing this compound degradation.

Soil Degradation Study (Aerobic)

This protocol is a generalized representation based on OECD Guideline 307.

-

Soil Collection and Characterization: Collect fresh soil from a relevant agricultural field. Characterize the soil for texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass.

-

Test Substance Application: Prepare a stock solution of this compound. Apply the solution evenly to the soil surface to achieve the desired concentration. For pathway elucidation, 14C-labeled this compound is often used.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate organic solvent or solvent mixture (e.g., acetonitrile/water).

-

Analysis: Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography with an Electron Capture Detector (GC-ECD).

-

Data Analysis: Determine the concentrations of this compound and its metabolites over time. Calculate the dissipation half-life (DT50) using first-order kinetics.

Analytical Methodology

Gas Chromatography with Electron Capture Detection (GC-ECD):

-

Extraction: Soil samples are typically extracted with a solvent mixture such as acetone and dichloromethane. The extract is then concentrated.

-

Cleanup: Solid-phase extraction (SPE) is often used for cleanup to remove interfering matrix components.

-

GC Conditions:

-

Column: A capillary column suitable for pesticide analysis (e.g., HP-5).

-

Injector Temperature: Typically around 250°C.

-

Oven Program: A temperature gradient program is used to separate the analytes.

-

Detector Temperature: ECD temperature is usually set around 300°C.

-

Carrier Gas: Nitrogen or helium.

-

-

Quantification: Based on the peak area compared to a calibration curve of known standards.[6]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

-

Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction from soil and plant matrices. This typically involves extraction with acetonitrile followed by a cleanup step with dispersive SPE.

-

HPLC Conditions:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent compound and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte.[4]

-

This guide provides a foundational understanding of the degradation of this compound in the environment. Further research is needed to fully elucidate the complete degradation pathways in various environmental compartments and to quantify the influence of a wider range of environmental variables on its persistence.

References

- 1. Dynamics of benazolin under the influence of degrading maize straw in undisturbed soil columns | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Biodegradation of this compound by strain Methyloversatilis sp. cd-1 isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of Poly(acrylamide-co-diallyldimethylammonium chloride) (CAS: 26590-05-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for the copolymer poly(acrylamide-co-diallyldimethylammonium chloride) (P(AAm-co-DADMAC)), identified by CAS number 26590-05-6. This cationic polyelectrolyte is synthesized from the polymerization of acrylamide and diallyldimethylammonium chloride and sees wide application in various fields, including water treatment, the paper industry, and cosmetics, due to its excellent flocculating properties.[1]

Physicochemical Data

The following tables summarize the key physicochemical properties of poly(acrylamide-co-diallyldimethylammonium chloride).

Table 1: General Properties

| Property | Value | Source |

| CAS Number | 26590-05-6 | |

| Chemical Name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide | [1] |

| Synonyms | P(AAm-co-DADMAC), Polyquaternium-7 | [2] |

| Molecular Formula | (C₈H₁₆N·C₃H₅NO·Cl)x | [1] |

| Appearance | Viscous liquid | [3] |

| Composition | Acrylamide, ~55 wt. % | [3][4] |

Table 2: Physical and Chemical Properties

| Property | Value | Conditions | Source |

| Density | 1.02 g/mL | 25 °C | [3][4] |

| Viscosity | 9,000-25,000 cP | 10 wt. % in H₂O, 25 °C, Brookfield | [3] |

| Solubility | Soluble in water | [1] |

Table 3: Molecular and Thermal Properties

| Property | Value | Method | Source |

| Number Average Molecular Weight (Mn) | 15,936 Da | Not specified | [5] |

| Polydispersity Index (PDI) | 1.42 | Not specified | [5] |

| Thermal Decomposition | Two decomposition steps | TG-DSC | [6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and characterization of P(AAm-co-DADMAC). Below is a typical protocol for its synthesis via free-radical polymerization and subsequent characterization.

Synthesis via Free-Radical Aqueous Solution Copolymerization[6]

A common method for synthesizing P(AAm-co-DADMAC) is through free-radical polymerization in an aqueous solution.

Materials:

-

Diallyldimethylammonium chloride (DADMAC) monomer

-

Acrylamide (AM) monomer

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (initiator)

-

Deionized water

Procedure:

-

Prepare an aqueous solution with the desired molar ratio of DADMAC and AM monomers. A typical molar ratio is 20:80 (DADMAC:AM).

-

Add the initiator, 2,2'-azobis(2-methylpropionamidine) dihydrochloride, at a concentration of 0.5% relative to the total monomer weight.

-

Heat the reaction mixture to 70 °C.

-

Maintain the reaction at this temperature for 5 hours to allow for polymerization.

-

The resulting product is a cationic copolymer with a viscosity of approximately 18,436 cP.

Characterization Methods

The synthesized copolymer can be characterized using various analytical techniques to determine its structure, composition, and thermal properties.

-

Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the copolymer and confirm the incorporation of both DADMAC and acrylamide monomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used for the structural elucidation of the copolymer, confirming the polymer structure and monomer ratios.[7][8][9]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are employed to study the thermal stability and decomposition behavior of the polymer.[6][7]

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of poly(acrylamide-co-diallyldimethylammonium chloride).

Logical Relationship of Physicochemical Properties

The following diagram illustrates the relationship between the synthesis parameters and the resulting physicochemical properties of the copolymer.

References

- 1. CAS 26590-05-6: Acrylamide-diallyldimethylammonium chlorid… [cymitquimica.com]

- 2. Poly(acrylamide-co-diallyldimethylammonium chloride) [chembk.com]

- 3. Poly(acrylamide-co-diallyldimethylammonium chloride) solution | Krackeler Scientific, Inc. [krackeler.com]

- 4. materials.alfachemic.com [materials.alfachemic.com]

- 5. Synthesis and characterizations of cationic poly(DADMAC-co-AM) surfactant for hair care applications | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. Nuclear magnetic resonance enables understanding of polydiallyldimethylammonium chloride composition and N-nitrosodimethylamine formation during chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

The History and Development of Benazolin-Ethyl: A Technical Guide

Introduction

Benazolin-ethyl is a selective, systemic, post-emergence herbicide belonging to the benzothiazolone chemical class.[1] Since its introduction in 1964, it has been utilized for the control of annual broad-leaved weeds in various agricultural settings, particularly in cereal crops like wheat and oilseed rape.[1][2][3] This technical guide provides an in-depth overview of the history, development, chemical properties, synthesis, mode of action, herbicidal spectrum, environmental fate, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

History and Development

This compound, the ethyl ester of benazolin, was first introduced in 1964.[1][2] It emerged as a valuable tool for post-emergence weed control, offering selectivity in important crops. Its development provided farmers with an effective option to manage competitive broad-leaved weeds, thereby improving crop yields. Commercialized under various trade names, including Galtak, Benzar, Dasen, Springclene 2, and Cornox, it has been manufactured and supplied by companies such as Bayer CropScience and Eastsun Chemical Co. Ltd.[1][2]

Chemical Properties and Formulation

This compound is a white crystalline solid with a molecular formula of C₁₁H₁₀ClNO₃S and a molecular weight of 271.72 g/mol .[1][3] It is characterized by its moderate aqueous solubility and is considered volatile.[1] The ethyl ester form enhances its uptake by plants. This compound is typically supplied as an aqueous suspension concentrate.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₀ClNO₃S | [3] |

| Molecular Weight | 271.72 g/mol | [3] |

| Physical State | White crystalline solid | [1] |

| CAS Number | 25059-80-7 | [3] |

| IUPAC Name | ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | [3] |

| LogP (octanol-water partition coefficient) | 2.8 | [1] |

Synthesis of this compound

The commercial synthesis of this compound involves a multi-step process.[4] The key steps are the preparation of the parent acid, benazolin, followed by its esterification.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthesis method for benazolin, the precursor to this compound.

Materials:

-

Benzothiazolone

-

Potassium carbonate (Salt of wormwood)

-

Ethyl chloroacetate

-

Potassium iodide (catalyst)

-

Ethanol

-

Acid catalyst (e.g., sulfuric acid)

-

Solvent (e.g., benzene)

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

1000mL three-necked flask

-

Stirrer

-

Reflux condenser

-

Heating mantle

Procedure:

Step 1: Synthesis of Benazolin

-

To a 1000mL three-necked flask, add 94.8 g (0.5 mol) of benzothiazolone, 77 g of potassium carbonate, 400 g of ethyl chloroacetate, and 6 g of potassium iodide.

-

Stir the mixture for 30 minutes at room temperature.

-

Heat the mixture to 60-65 °C and maintain this temperature for 4 hours under reflux with continuous stirring.

-

Monitor the reaction progress by checking the concentration of benzothiazolone. The reaction is considered complete when the mass concentration of benzothiazolone is less than 0.3%.

-

Once the reaction is complete, terminate the heating and allow the mixture to cool.

-

Wash the reaction mixture to remove impurities.

-

Dry the product to obtain benazolin. This method has been reported to yield approximately 131 g (95% yield) with a purity of 98.5%.

Step 2: Esterification to this compound

-

The synthesized benazolin (4-chloro-2-oxo-3(2H)-benzothiazoleacetic acid) is then esterified with ethanol.

-

In a suitable reaction vessel, dissolve the benazolin in an excess of ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux and maintain for a sufficient time to ensure complete esterification.

-

After the reaction, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Extract the this compound into an organic solvent.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.

Mode of Action: A Synthetic Auxin

This compound acts as a synthetic auxin, a class of herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1][3] As a pro-herbicide, this compound is rapidly converted to its active form, benazolin acid, within the plant.[3] This active form disrupts normal plant growth processes by inducing uncontrolled cell division and elongation, leading to epinasty, stem and petiole twisting, and ultimately, plant death.[5]

The molecular mechanism of auxin action involves the perception of the auxin signal by specific receptor proteins, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin Signaling F-Box).

References

- 1. This compound | C11H10ClNO3S | CID 3034351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 25059-80-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Dynamics of benazolin under the influence of degrading maize straw in undisturbed soil columns | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. This compound [chembk.com]

- 5. 30% this compound SC – 联系我们-华纳公司客服中心-17090277778 [fudingchem.com]

Toxicological Profile of Benazolin-Ethyl in Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazolin-ethyl, a post-emergence herbicide, is primarily used to control broad-leaved weeds in various crops. Its mode of action is as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death in susceptible plants.[1][2] While effective in its agricultural application, understanding its toxicological impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the toxicological profile of this compound in a range of non-target terrestrial and aquatic organisms, presenting quantitative data, experimental methodologies, and relevant biological pathways.

Ecotoxicological Data

The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to various non-target organisms.

Table 1: Acute Toxicity of this compound to Non-Target Organisms

| Organism Classification | Species | Exposure Duration | Endpoint | Value (mg/L or mg/kg bw) | Reference |

| Aquatic Invertebrates | Daphnia magna | 48 hours | EC50 | > 6.2 | [2] |

| Fish | Freshwater Fish | 96 hours | LC50 | 0.21 (as active ingredient) | [2] |

| Birds | Not Specified | - | - | Low Toxicity | [1][2] |

| Earthworms | Not Specified | - | - | Moderately Toxic | [1][2] |

| Mammals | Not Specified | - | - | Low Toxicity | [1][2] |

Table 2: Chronic Toxicity of this compound to Non-Target Organisms

| Organism Classification | Species | Exposure Duration | Endpoint | Value (mg/L or mg/kg bw) | Reference |

| Aquatic Invertebrates | Daphnia magna | - | - | High Chronic Toxicity | [1] |

Further research is required to establish specific NOEC/NOAEL and LOEC/LOAEL values for a broader range of non-target organisms.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized international guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for key experiments.

Aquatic Toxicity Testing

1. Fish Acute Toxicity Test (Following OECD Guideline 203)

-

Test Species: Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or other recommended species.

-

Test Duration: 96 hours.

-

Method: Fish are exposed to a range of this compound concentrations under static, semi-static, or flow-through conditions.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Sub-lethal effects are also noted.

-

Endpoint: The LC50 (Lethal Concentration 50%), the concentration estimated to cause mortality in 50% of the test population, is calculated.

2. Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)

-

Test Species: Daphnia magna.

-

Test Duration: 48 hours.

-

Method: Young daphnids (less than 24 hours old) are exposed to various concentrations of this compound in a static test system.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint: The EC50 (Effective Concentration 50%), the concentration estimated to cause immobilisation in 50% of the daphnids, is determined.

3. Algal Growth Inhibition Test (Following OECD Guideline 201)

-

Test Species: Green algae, such as Scenedesmus subspicatus.

-

Test Duration: 72 hours.

-

Method: Exponentially growing algal cultures are exposed to a range of this compound concentrations.

-

Observations: Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or photometric measurements.

-

Endpoints: The EbC50 (biomass) and ErC50 (growth rate), the concentrations causing a 50% reduction in biomass and growth rate, respectively, are calculated.

Terrestrial Toxicity Testing

1. Avian Acute Oral Toxicity Test (Following OECD Guideline 223)

-

Test Species: Mallard duck (Anas platyrhynchos) or Bobwhite quail (Colinus virginianus).

-

Method: A single oral dose of this compound is administered to the birds.

-

Observations: Mortality, clinical signs of toxicity, and body weight changes are recorded for at least 14 days.

-

Endpoint: The LD50 (Lethal Dose 50%), the dose estimated to be lethal to 50% of the test birds, is determined.

2. Earthworm Acute Toxicity Test (Following OECD Guideline 207)

-

Test Species: Eisenia fetida.

-

Test Duration: 14 days.

-

Method: Adult earthworms are exposed to this compound mixed into an artificial soil substrate.

-

Observations: Mortality and changes in body weight are assessed at 7 and 14 days.

-

Endpoint: The LC50, the concentration in soil estimated to be lethal to 50% of the earthworms, is calculated.

Signaling Pathways and Experimental Workflows

Mode of Action: Synthetic Auxin Pathway

This compound acts as a synthetic auxin. In target plants, this leads to a disruption of normal hormonal balance, causing uncontrolled cell division and elongation, which ultimately results in the plant's death. While the primary target is plants, the molecular mechanisms in non-target animals are less understood. The following diagram illustrates a generalized auxin signaling pathway in plants, which may provide a conceptual basis for investigating potential endocrine-disrupting effects in non-target organisms.

Biodegradation Pathway in Methyloversatilis sp.

Studies have identified a bacterial strain, Methyloversatilis sp. cd-1, capable of degrading this compound. The degradation involves several metabolic steps, as illustrated in the following diagram. This pathway is specific to this microorganism and may not be representative of the metabolic fate in other non-target organisms.

Experimental Workflow for Ecotoxicological Assessment

A typical workflow for assessing the ecotoxicological risk of a herbicide like this compound involves a tiered approach, starting with base-set toxicity tests and progressing to more complex studies if initial results indicate a potential for environmental harm.

Conclusion

This compound exhibits a range of toxicities to non-target organisms, with aquatic invertebrates appearing to be particularly sensitive to chronic exposure. While acute toxicity to fish is moderate, and to birds and mammals is low, the potential for long-term adverse effects in aquatic ecosystems warrants careful consideration in its application and environmental monitoring. The provided experimental protocols, based on OECD guidelines, offer a framework for consistent and comparable toxicological evaluation. Further research is needed to elucidate the specific molecular mechanisms of this compound in non-target animals and to obtain a more comprehensive set of chronic toxicity data across a wider array of species. This will enable a more refined and accurate environmental risk assessment of this widely used herbicide.

References

Unveiling the Solubility Profile of Benazolin-Ethyl: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of benazolin-ethyl, a selective post-emergence herbicide. The document is intended for researchers, scientists, and professionals in the drug development and agrochemical industries, offering a comprehensive overview of its solubility in aqueous and organic media. This guide synthesizes available data into a clear, comparative format, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Quantitative Solubility Data

The solubility of this compound is a critical parameter influencing its formulation, bioavailability, and environmental fate. A compilation of solubility data in water and various organic solvents is presented below. All data is reported at 20°C.

| Solvent | Solubility (mg/L) | Temperature (°C) | pH (for water) |

| Water | 47.0 | 20 | 7 |

| Acetone | 229,000 | 20 | N/A |

| Dichloromethane | 603,000 | 20 | N/A |

| Ethyl Acetate | 148,000 | 20 | N/A |

| Toluene | 28,500 | 20 | N/A |

Experimental Protocols for Solubility Determination

While specific experimental details for the cited this compound solubility data are not exhaustively available in the public domain, standardized methods are employed for such determinations. The Organisation for Economic Co-operation and Development (OECD) Guideline 105 for "Water Solubility" is a widely accepted protocol. This guideline outlines two primary methods: the column elution method and the flask method.

Column Elution Method

This method is suitable for substances with low solubility (generally less than 10 mg/L).

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. When the concentration reaches a plateau, it is considered to be the saturation concentration, representing the water solubility.

Apparatus:

-

Chromatographic column with a temperature control jacket.

-

Inert support material (e.g., glass beads, silica gel).

-

Constant-flow pump.

-

Fraction collector.

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer).

Procedure:

-

Preparation of the Column: The support material is coated with an excess of this compound. This can be achieved by dissolving the substance in a volatile solvent, mixing it with the support material, and then evaporating the solvent. The coated material is then packed into the column.

-

Elution: Water is pumped through the column at a low, constant flow rate. The temperature is maintained at a constant 20 ± 0.5 °C.

-

Analysis: Fractions of the eluate are collected at regular intervals. The concentration of this compound in each fraction is determined using a validated analytical method.

-

Determination of Solubility: A graph of concentration versus time (or volume) is plotted. The solubility is determined from the plateau region of the curve.

Flask Method

This method is appropriate for substances with higher solubility (greater than 10 mg/L).

Principle: An excess amount of the test substance is added to a flask containing water. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.

Apparatus:

-

Flasks with stoppers.

-

Constant temperature shaker or magnetic stirrer.

-

Centrifuge or filtration apparatus.

-

Analytical instrument for concentration measurement.

Procedure:

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is sealed and agitated at a constant temperature (20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests are often conducted to determine the time required to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand to let undissolved particles settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.

-

Determination of Solubility: The average concentration from at least three replicate flasks is reported as the water solubility.

Visualizations

To further elucidate the technical aspects discussed, the following diagrams illustrate a generalized experimental workflow for solubility determination and the herbicidal mode of action of this compound.

This compound acts as a synthetic auxin, disrupting normal plant growth processes. The following diagram illustrates its molecular mode of action.

An In-depth Technical Guide to the Environmental Fate and Mobility of Benazolin-ethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of the herbicide benazolin-ethyl. The information is compiled from various scientific sources to support environmental risk assessments and research initiatives. This document details the degradation pathways, persistence in different environmental compartments, and mobility potential of this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key processes.

Executive Summary

This compound is a post-emergence herbicide that undergoes rapid degradation in the environment, primarily through hydrolysis and microbial activity, to its main metabolite, benazolin acid. It is considered non-persistent in soil. The mobility of this compound itself is limited due to its chemical properties; however, its primary breakdown product, benazolin acid, is more mobile and has a higher potential for leaching in certain soil conditions. This guide synthesizes the available data on the environmental behavior of this compound to provide a detailed understanding for research and development professionals.

Abiotic Degradation

Hydrolysis

This compound is stable to hydrolysis in acidic to neutral aqueous solutions. However, under alkaline conditions, the ester linkage is susceptible to cleavage, leading to the formation of benazolin acid.

Table 1: Hydrolysis of this compound

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |

| 4 - 7 | 25 | Stable | [1] |

| 9 | 25 | 7.6 days | [1] |

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

A hydrolysis study for this compound would typically involve the following steps:

-

Test Substance: Radiolabeled ([¹⁴C]) this compound is used to trace the parent compound and its degradation products.

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Incubation: The test substance is added to the buffer solutions and incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: Samples are analyzed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to determine the concentration of this compound and the formation of benazolin acid.

-

Data Analysis: The degradation rate constant and half-life (DT₅₀) are calculated for each pH level.

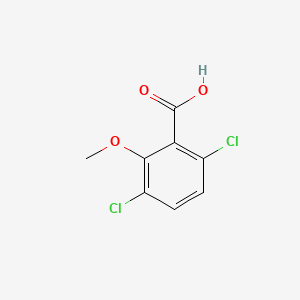

Diagram 1: Hydrolysis of this compound to Benazolin Acid

Caption: Hydrolytic conversion of this compound.

Photolysis

Currently, there is limited publicly available quantitative data on the photolysis of this compound in water or on soil surfaces.

Experimental Protocol: Aqueous Photolysis Study (Following OECD Guideline 316)

A study to determine the photodegradation of this compound in water would generally follow this protocol:

-

Test Solution: A solution of [¹⁴C]this compound in sterile, buffered water is prepared.

-

Light Source: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Control: A parallel experiment is run in the dark to measure hydrolysis and other non-photolytic degradation.

-

Sampling and Analysis: Samples are collected at intervals and analyzed by HPLC to quantify the parent compound and photoproducts.

-

Quantum Yield: The data is used to calculate the quantum yield, which quantifies the efficiency of the photochemical process.

-

Half-life Calculation: The environmental half-life under specific light conditions can then be estimated.

Biotic Degradation

Aerobic Soil Metabolism

This compound is not persistent in soil under aerobic conditions. It is rapidly transformed by soil microorganisms into its primary metabolite, benazolin acid.

Table 2: Aerobic Soil Metabolism of this compound

| Soil Type | Temperature (°C) | Half-life (DT₅₀) | Reference |

| Not specified | Not specified | 1.5 days (typical) | [2] |

| Field Soil | Not specified | 4.62 days | [3] |

Experimental Protocol: Aerobic Soil Metabolism Study (Following OECD Guideline 307)

-

Soil Selection: Representative agricultural soils are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.

-

Test Substance Application: [¹⁴C]this compound is applied to the soil samples at a concentration relevant to agricultural use.

-

Incubation: The treated soil is incubated in the dark at a constant temperature and moisture level, with a continuous flow of air to maintain aerobic conditions. Traps for CO₂ and volatile organic compounds are included.

-

Sampling: Soil samples are taken at various time points.

-

Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed by techniques such as HPLC and Thin-Layer Chromatography (TLC) to identify and quantify this compound and its metabolites. The amount of evolved ¹⁴CO₂ and non-extractable residues are also measured.

-

Data Analysis: Degradation kinetics are determined to calculate the DT₅₀ of the parent compound and the formation and decline of major metabolites.

Anaerobic Soil Metabolism

There is currently no specific quantitative data available in the public domain regarding the anaerobic degradation of this compound in soil.

Degradation in Water-Sediment Systems

Degradation Pathway

This compound primarily degrades to benazolin acid through the cleavage of its ester bond. Further microbial degradation of benazolin has been observed to produce other metabolites. A study identified a bacterial strain, Methyloversatilis sp. cd-1, capable of utilizing this compound as a sole carbon source. The proposed degradation pathway involves the initial hydrolysis to benazolin, followed by demethylation and subsequent ring cleavage to form 2-chloro-6-(methyleneamino)benzenethiol[4].

Diagram 2: Proposed Microbial Degradation Pathway of this compound

Caption: Microbial degradation of this compound.

Mobility in the Environment

Adsorption and Desorption

The mobility of a pesticide in soil is largely determined by its tendency to adsorb to soil particles. This is quantified by the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). While specific Kd and Koc values for this compound are not widely reported in the reviewed literature, its rapid degradation to benazolin acid means the mobility of the acid is of greater environmental relevance. As an acidic herbicide, benazolin acid is expected to be anionic at common soil pH values, which generally leads to lower adsorption and higher mobility[1].

Experimental Protocol: Adsorption/Desorption Study (Following OECD Guideline 106)

-

Soil and Test Substance Preparation: A range of characterized soils are used. A solution of [¹⁴C]this compound is prepared in a 0.01 M CaCl₂ solution.

-

Equilibration: Soil samples are equilibrated with the test solution for a predetermined period with shaking.

-

Separation and Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption: The soil from the adsorption phase is re-suspended in a fresh CaCl₂ solution and equilibrated to measure the amount of desorbed substance.

-

Data Calculation: The adsorption (Kd) and desorption coefficients are calculated. The Koc is then calculated by normalizing the Kd value to the organic carbon content of the soil.

Leaching Potential

The potential for a pesticide to leach through the soil profile and into groundwater can be estimated using models and indices. The Groundwater Ubiquity Score (GUS) is one such index.

Table 3: Leaching Potential of this compound

| Parameter | Value | Interpretation | Reference |

| GUS Leaching Potential Index | 0.15 | Low leachability | [2] |

This low GUS value for this compound suggests a low intrinsic potential to leach. However, the higher mobility of its primary and more persistent metabolite, benazolin acid, indicates that the overall risk of groundwater contamination from the use of this compound is more closely tied to the behavior of the acid[5].

Experimental Protocol: Column Leaching Study (Following OECD Guideline 312)

-

Column Preparation: Columns are packed with representative soils to a specified depth and density.

-

Application: [¹⁴C]this compound is applied to the surface of the soil columns.

-

Leaching: The columns are irrigated with a simulated rainfall solution over a set period.

-

Leachate Collection and Analysis: The leachate is collected and analyzed for the parent compound and its metabolites.

-

Soil Analysis: After the leaching period, the soil columns are sectioned, and each section is analyzed to determine the distribution of the applied radioactivity.

-

Mobility Assessment: The results provide a direct measure of the mobility of the substance and its degradation products in the soil column.

Diagram 3: Experimental Workflow for a Soil Column Leaching Study

Caption: Workflow for a soil column leaching experiment.

Conclusion

This compound is characterized by its rapid degradation in soil, primarily forming benazolin acid. While the parent compound has low leaching potential, its major metabolite, benazolin acid, is more mobile in the soil environment. A comprehensive understanding of the environmental fate of this compound requires further quantitative data on its photolytic and anaerobic degradation, as well as detailed adsorption/desorption data across a range of soil types. The provided experimental protocols, based on international guidelines, offer a framework for generating the necessary data for a complete environmental risk assessment.

References

Methodological & Application

Application Note: Determination of Benazolin-ethyl Residues in Agricultural Samples by HPLC-MS/MS

Introduction

Benazolin-ethyl is a selective, post-emergence herbicide used for the control of broadleaf weeds in various crops.[1] Due to its potential impact on the environment and human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural commodities. This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of this compound residues in complex matrices such as soil and rape seed. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by UPLC-MS/MS analysis, providing high throughput and accurate quantification at trace levels.

Analytical Method

The method is based on the extraction of this compound from the sample matrix using acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The final extract is then analyzed by reverse-phase HPLC coupled to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The method has been developed to provide high sensitivity and selectivity for the determination of this compound.

Experimental

1. Sample Preparation (QuEChERS)

A representative 10 g homogenized sample (e.g., soil, rape seed) is weighed into a 50 mL centrifuge tube. For dry samples like rape seed, 10 mL of water is added and the sample is allowed to rehydrate for 30 minutes. 10 mL of acetonitrile is added to the tube, and the mixture is shaken vigorously for 1 minute. Subsequently, a salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added, and the tube is immediately shaken for another minute. The sample is then centrifuged at 4000 rpm for 5 minutes.

For cleanup, 1 mL of the upper acetonitrile layer is transferred to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). The tube is vortexed for 30 seconds and then centrifuged at 10,000 rpm for 2 minutes. The final supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Collision Gas | Argon |

Table 3: MS/MS Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | 272.0 | 198.0 | 15 | 170.0 | 25 |

Method Performance

The method performance should be validated according to international guidelines. Typical validation parameters and their acceptable ranges are summarized below.

Table 4: Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.003 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Recovery (at 0.01, 0.1, and 0.5 mg/kg) | 85-110% |

| Precision (RSDr) | < 15% |

| Matrix Effect | < 20% |

The provided validation data is hypothetical and serves as a target for method performance. Actual results may vary depending on the matrix and instrumentation. A previously published GC-ECD method for this compound in soil and rape seed reported a limit of quantification of 0.005 mg/kg and average recoveries between 85.89% and 105.84%.[2][3]

Experimental Workflow

Caption: Experimental workflow for this compound residue analysis.

The described HPLC-MS/MS method provides a robust and sensitive tool for the determination of this compound residues in various agricultural matrices. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of tandem mass spectrometry allows for accurate and reliable quantification at levels compliant with regulatory requirements. This method is well-suited for routine monitoring of this compound in food and environmental samples.

References

Application Note: Determination of Benazolin-Ethyl in Soil Samples by Gas Chromatography-Electron Capture Detection (GC-ECD)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of benazolin-ethyl, a post-emergence herbicide, in soil samples. The protocol employs solid-phase extraction (SPE) for sample cleanup followed by analysis using gas chromatography with an electron capture detector (GC-ECD). This method is highly suitable for researchers and scientists in environmental monitoring and agricultural science. The limit of quantification for this compound in soil is 0.005 mg/kg, with average recoveries ranging from 85.89% to 105.84%.[1][2][3][4]

Introduction

This compound is a selective, systemic herbicide used to control annual broad-leaved weeds in various crops.[3] Monitoring its residues in soil is crucial for assessing environmental fate and ensuring food safety. Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and selective technique for the analysis of halogenated compounds like this compound.[5] This document provides a detailed protocol for the extraction, cleanup, and GC-ECD analysis of this compound in soil.

Experimental Protocol

Reagents and Materials

-

Solvents: Acetone, petroleum ether, ethyl acetate (analytical grade), n-hexane (chromatographic grade).

-

Reagents: Anhydrous sodium sulfate.

-

Standards: this compound analytical standard (purity ≥ 98.5%).[6][7]

-

Solid-Phase Extraction (SPE): PSA cartridges (500 mg, 3 mL).[3]

-

Apparatus:

-

Gas chromatograph equipped with an electron capture detector (ECD).

-

Rotary evaporator.

-

Vortex mixer.

-

Centrifuge.

-

Nitrogen evaporator.

-

Standard Solution Preparation

A stock standard solution of this compound (1,000 mg/L) is prepared in n-hexane.[3] Working standard solutions are then prepared by serial dilution of the stock solution to concentrations of 0.01, 0.05, 0.1, 0.5, and 1.0 mg/L.[3] All standard solutions should be stored in a refrigerator at 4°C and protected from light.[3]

Sample Preparation and Extraction

-

Weigh 10 g of a sieved soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetone and vortex for 2 minutes.

-

Place the tube in an ultrasonic bath for 15 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Decant the supernatant into a 250 mL flat-bottom flask.

-

Repeat the extraction process (steps 2-5) two more times.

-

Combine all the extracts and concentrate to approximately 1 mL using a rotary evaporator at 40°C.

-

Add 10 g of anhydrous sodium sulfate to remove water.

-

Transfer the dried extract to a new tube and rinse the flask with petroleum ether.

-

The extract is then ready for the cleanup step.

Solid-Phase Extraction (SPE) Cleanup

-

Condition a PSA SPE cartridge with 4 mL of petroleum ether-ethyl acetate (9:1 v/v).

-

Load the concentrated sample extract onto the cartridge.

-

Elute the target analyte with 4 mL of petroleum ether-ethyl acetate (9:1 v/v).[3]

-

Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.

-

Re-dissolve the residue in 2 mL of n-hexane for GC-ECD analysis.[3]

GC-ECD Analysis

The analysis is performed using a gas chromatograph equipped with an ECD. The instrumental parameters are summarized in Table 1.

Data Presentation

Table 1: GC-ECD Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | Shimadzu GC-2014 or equivalent |

| Injector | Split/splitless |

| Column | Rtx-5 capillary column (30 m x 0.25 mm x 0.25 µm)[3] |

| Carrier Gas | Helium (>99.999%) at a flow of 37.5 cm/s[3] |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial 120°C for 1 min, ramp at 20°C/min to 200°C, hold for 2 min, ramp at 10°C/min to 260°C, hold for 5 min |

| Detector Temperature | 300°C |

| Injection Volume | 1 µL[3] |

| Split Ratio | 20:1[3] |

| Retention Time | Approximately 11.1 min[3] |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity Range | 0.01 - 1.0 mg/L[3] |

| Correlation Coefficient (R²) | 0.999[3] |

| Limit of Detection (LOD) | 0.0023 ng[1][2][3][4] |

| Limit of Quantification (LOQ) | 0.005 mg/kg[1][2][3][4] |

Table 3: Recovery and Precision in Soil Samples

| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| 0.005 | 85.89 - 105.84[1][2][3] | < 5.53[1][2][3] |

| 0.1 | 85.89 - 105.84[1][2][3] | < 5.53[1][2][3] |

| 0.5 | 85.89 - 105.84[1][2][3] | < 5.53[1][2][3] |

Experimental Workflow

References

- 1. academic.oup.com [academic.oup.com]

- 2. Determination of this compound residues in soil and rape seed by SPE clean-up and GC with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. measurlabs.com [measurlabs.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 草除灵乙酯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Solid-Phase Extraction (SPE) for Benazolin-Ethyl Cleanup in Rape Seed

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated method for the determination of benazolin-ethyl residues in rape seed samples. The protocol employs solid-phase extraction (SPE) for effective sample cleanup, followed by gas chromatography with electron capture detection (GC-ECD) for quantification. This method is demonstrated to be simple, rapid, and efficient for the reliable detection of this compound, a post-emergence herbicide, in a complex matrix like rape seed. The described procedure achieves high recovery rates and a low limit of quantification, making it suitable for routine monitoring and safety assessment of agricultural products.

Introduction